Diisodecyl adipate chemical properties and structure
Diisodecyl adipate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisodecyl adipate (DIDA) is a high-molecular-weight branched-chain aliphatic ester that serves a critical role as a plasticizer and emollient in a multitude of industrial and commercial applications. This technical guide provides an in-depth overview of the chemical and physical properties of diisodecyl adipate, its molecular structure, and detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise understanding and application of this compound are essential.
Chemical Structure and Identification
Diisodecyl adipate is the diester of adipic acid and isodecyl alcohol. The "isodecyl" portion refers to a branched ten-carbon alkyl group, which can exist as various isomers. The most common structure is derived from 8-methylnonanol.
IUPAC Name: bis(8-methylnonyl) hexanedioate[1][2]
Synonyms: DIDA, Adipic acid diisodecyl ester, Hexanedioic acid diisodecyl ester[2][3][4][5]
CAS Number: 27178-16-1[1][2][3][5]
EINECS Number: 248-299-9[2][3][6][7]
Molecular Formula: C₂₆H₅₀O₄[1][2][3][5][7]
Molecular Weight: 426.67 g/mol [1][2][3][5]
Chemical Structure:
Physicochemical Properties
Diisodecyl adipate is a clear, colorless to pale yellow, oily liquid with low volatility.[7] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Physical Properties of Diisodecyl Adipate
| Property | Value | Units | Conditions |
| Boiling Point | ≈ 385 - 428 | °C | at 760 mmHg[3][6] |
| Melting Point | 27.4 | °C | |
| Freezing Point | < -50 | °C | [6] |
| Density | 0.916 - 0.924 | g/cm³ | at 20-25 °C[3][6] |
| Refractive Index | 1.450 - 1.455 | at 20-25 °C | |
| Viscosity | 23 - 27 | cP | at 20 °C |
| Flash Point | 189.7 - 221 | °C | [3][6] |
| Vapor Pressure | 1.57E-07 | mmHg | at 25°C[3] |
| Solubility in Water | <0.1 | g/L |
Table 2: Chemical Properties and Specifications of Diisodecyl Adipate
| Property | Value | Units |
| Ester Content | ≥ 99.0 | % |
| Acid Value | ≤ 0.2 | mg KOH/g |
| Moisture Content | ≤ 0.1 | % (wt)[6] |
| Saponification Index | 250 - 270 |
Experimental Protocols
Synthesis of Diisodecyl Adipate via Fischer Esterification
Diisodecyl adipate is synthesized through the Fischer esterification of adipic acid with isodecyl alcohol in the presence of an acid catalyst.[7] The following is a general laboratory-scale protocol.
Materials:
-
Adipic acid
-
Isodecyl alcohol (excess)
-
p-Toluenesulfonic acid (catalyst) or concentrated Sulfuric Acid
-
Toluene (for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid and a molar excess of isodecyl alcohol (e.g., 2.2 equivalents). Add toluene to the flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid to the reaction mixture.
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isodecyl alcohol.
-
Purification: The crude diisodecyl adipate can be further purified by vacuum distillation.
Determination of Physicochemical Properties
The following sections outline the standard methodologies for determining the key physicochemical properties of diisodecyl adipate.
Principle: This method determines the kinematic viscosity of a liquid by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath
-
Timer
Procedure:
-
Select a clean, dry, calibrated viscometer covering the estimated viscosity range.
-
Charge the viscometer with the diisodecyl adipate sample.
-
Place the viscometer in a constant temperature bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate.
-
Draw the liquid up through the capillary to a point above the top timing mark.
-
Release the liquid and measure the time it takes for the meniscus to pass from the upper to the lower timing mark.
-
Perform the measurement in duplicate and calculate the average flow time.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
Principle: This method covers the determination of the density of liquids using a digital density meter based on the oscillating U-tube principle.[8][9]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Constant temperature control system
Procedure:
-
Calibrate the digital density meter with dry air and distilled water.
-
Equilibrate the diisodecyl adipate sample to the measurement temperature.
-
Introduce the sample into the oscillating U-tube of the density meter.
-
Allow the reading to stabilize and record the density value.
Principle: This method determines the flash point of a substance using a Cleveland open cup apparatus.[10][11][12] The flash point is the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite.[10][11][12]
Apparatus:
-
Cleveland open cup apparatus (test cup, heating plate, ignition source)
-
Thermometer
Procedure:
-
Fill the Cleveland open cup with the diisodecyl adipate sample to the filling mark.
-
Heat the sample at a specified, steady rate.
-
At prescribed temperature intervals, pass a small test flame across the surface of the liquid.
-
The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.
Principle: This method measures the refractive index of transparent hydrocarbon liquids using a refractometer.[13][14]
Apparatus:
-
Refractometer (e.g., Abbe refractometer)
-
Constant temperature bath
-
Light source (e.g., sodium lamp)
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Apply a few drops of the diisodecyl adipate sample to the prism of the refractometer.
-
Circulate water from a constant temperature bath through the refractometer to maintain the desired temperature.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the instrument's scale.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of diisodecyl adipate.
Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
Sample Preparation:
-
Extraction: For samples where diisodecyl adipate is in a matrix (e.g., a polymer), solvent extraction is typically required. A common approach involves dissolving the sample in a suitable solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent such as hexane. The supernatant containing the diisodecyl adipate is then collected.
-
Dilution: The extracted sample is diluted to an appropriate concentration with a volatile solvent (e.g., hexane or dichloromethane) for GC-MS analysis.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature ramp is used to ensure good separation of the components. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Capable of electron ionization (EI) and scanning a suitable mass range.
Data Analysis:
-
Identification: The retention time of the diisodecyl adipate peak is compared to that of a known standard. The mass spectrum of the peak is compared to a library spectrum for confirmation.
-
Quantification: An internal standard method is often used for accurate quantification. A known amount of an internal standard is added to the sample, and the response of the diisodecyl adipate relative to the internal standard is used to determine its concentration.
Applications
Diisodecyl adipate is widely used as a:
-
Plasticizer: It is added to polymers, such as polyvinyl chloride (PVC), to increase their flexibility and durability.
-
Emollient: In personal care products, it acts as a skin-conditioning agent, providing a smooth and non-greasy feel.[7]
-
Solvent: It can be used as a solvent in various formulations.
Safety Information
Diisodecyl adipate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken when handling it. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, structure, and analytical methodologies for diisodecyl adipate. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for scientists, researchers, and professionals in various fields, facilitating a deeper understanding and application of this important industrial chemical.
References
- 1. Diisodecyl adipate [webbook.nist.gov]
- 2. Diisodecyl Adipate | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diisodecyl adipate | 27178-16-1 [chemnet.com]
- 4. diisodecyl adipate, 27178-16-1 [thegoodscentscompany.com]
- 5. scbt.com [scbt.com]
- 6. rk-chem.com [rk-chem.com]
- 7. specialchem.com [specialchem.com]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D4052 - eralytics [eralytics.com]
- 10. precisionlubrication.com [precisionlubrication.com]
- 11. scribd.com [scribd.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. scribd.com [scribd.com]
- 14. matestlabs.com [matestlabs.com]
